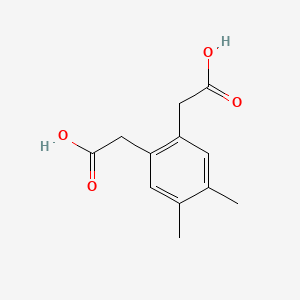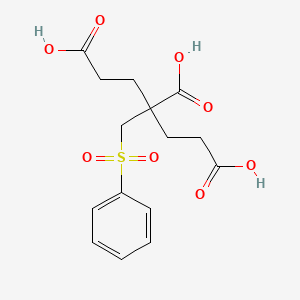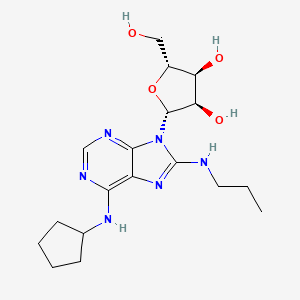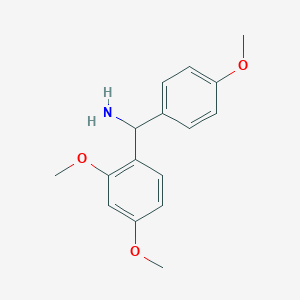![molecular formula C6H6BN3O2 B12928968 [1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid](/img/structure/B12928968.png)
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields within a short reaction time . Another method involves the use of dicationic molten salts as active catalysts, which also provides high yields and can be performed under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[4,3-a]pyridines typically involve scalable reactions that can be performed under controlled conditions to ensure high purity and yield. The use of microwave-mediated synthesis and dicationic molten salts are promising approaches for industrial-scale production due to their efficiency and environmental friendliness .
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-8-ylboronic acid involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyridine ring but differ in their fused ring systems.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-8-ylboronic acid is unique due to its boronic acid functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C6H6BN3O2 |
|---|---|
分子量 |
162.94 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridin-8-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4,11-12H |
InChIキー |
WTIMZDOHKXKBMB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CN2C1=NN=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Methyl-1H-pyrazolo[3,4-c]pyridin-7-amine](/img/structure/B12928924.png)
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B12928929.png)
![1-[3-(5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-2-yl)piperazin-1-yl]piperidin-3-ol](/img/structure/B12928935.png)

